molecular formula C11H17NS B13235913 N-[2-(Thiophen-2-YL)ethyl]cyclopentanamine

N-[2-(Thiophen-2-YL)ethyl]cyclopentanamine

Cat. No.: B13235913
M. Wt: 195.33 g/mol
InChI Key: JZXCHEGAQZRKGP-UHFFFAOYSA-N
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Description

Contextualization of Thiophene (B33073) and Cyclopentane (B165970) Scaffolds in Bioactive Molecules

The thiophene and cyclopentane amine substructures are prevalent in a wide array of biologically active compounds, each contributing unique physicochemical and pharmacokinetic properties that are advantageous for drug design.

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is recognized as a "privileged pharmacophore" in medicinal chemistry. nih.gov Its discovery by Viktor Meyer in 1882 as a contaminant in benzene (B151609) marked the beginning of its extensive history in chemical and pharmaceutical research. nih.govwikipedia.org The thiophene moiety is a key component in numerous U.S. FDA-approved drugs, with one analysis identifying 26 such pharmaceuticals across various therapeutic classes. nih.gov

The value of the thiophene ring is often attributed to its role as a bioisostere of the phenyl ring. nih.govresearchgate.net This substitution can maintain or enhance biological activity while favorably modifying properties such as metabolic stability and lipophilicity. nih.govpsu.edu The sulfur atom's lone pair of electrons can participate in hydrogen bonding, potentially strengthening interactions with biological targets. nih.gov The versatility of the thiophene scaffold is demonstrated by its presence in drugs with diverse mechanisms of action. nih.govnih.gov

Table 1: Examples of FDA-Approved Thiophene-Containing Drugs

Drug NameTherapeutic Class
ClopidogrelAntiplatelet nih.govdrugbank.com
OlanzapineAntipsychotic nih.gov
DuloxetineAntidepressant drugbank.comresearchgate.net
TiotropiumBronchodilator (COPD) nih.gov
RaltitrexedAnticancer nih.govresearchgate.net
SuprofenAnti-inflammatory (NSAID) nih.gov
ArticaineLocal Anesthetic researchgate.netwikipedia.org
CefoxitinAntibiotic nih.govresearchgate.net

Alicyclic amines, such as cyclopentanamine, piperidine (B6355638), and pyrrolidine, are fundamental building blocks in drug design and are integral to the structure of many approved medications. researchgate.netnih.gov These saturated cyclic amines contain a basic nitrogen atom that is often crucial for forming ionic bonds or hydrogen bonds with receptor sites. nih.gov The inclusion of these moieties significantly influences a molecule's physicochemical properties, such as its pKa and water solubility, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

The carbon atoms adjacent to the nitrogen in alicyclic amines are common sites for metabolic transformations by enzymes like Cytochrome P450s and monoamine oxidases (MAOs). researchgate.netnih.gov Common metabolic pathways include N-oxidation, N-dealkylation, and ring hydroxylation. nih.govpressbooks.pub Understanding these metabolic pathways is critical for designing drug candidates with optimal pharmacokinetic characteristics and minimizing the formation of reactive metabolites. nih.govbohrium.com

Rationale for Investigating the N-[2-(Thiophen-2-YL)ethyl]cyclopentanamine Chemical Space

The specific combination of the thiophene-ethyl and cyclopentanamine fragments in a single molecule is based on a clear structural hypothesis and the known pharmacological profiles of related compounds.

The design of this compound is predicated on the principle of bioisosterism and established structure-activity relationships (SAR). The core hypothesis is that the 2-(thiophen-2-yl)ethyl moiety can function as a bioisosteric replacement for the 2-phenylethyl group, a well-known pharmacophore present in many centrally active agents, including ligands for opioid, dopamine (B1211576), and serotonin (B10506) receptors. mdpi.com The thiophene ring mimics the steric and electronic properties of a phenyl ring, allowing it to fit into similar binding pockets, while potentially offering a different metabolic profile. psu.edunih.gov

The rationale for investigating this compound is strongly supported by its structural similarity to molecules with known and potent pharmacological activities, particularly in the realm of central nervous system (CNS) targets.

Opioid Receptor Modulation: The most direct structural analogs are found within the fentanyl class of synthetic opioids. nih.gov Potent analgesics such as sufentanil incorporate a 2-(thiophen-2-yl)ethyl group attached to a piperidine core, demonstrating that this moiety is highly compatible with the mu-opioid receptor. wikipedia.org Furthermore, SAR studies of fentanyl analogs have shown that modifications of the piperidine ring, including its replacement with other cyclic structures, significantly impact potency and selectivity. eurekaselect.comnih.gov This suggests that the this compound scaffold has a high probability of interacting with opioid receptors.

Dopamine and Serotonin Transporter Inhibition: The 2-phenylethylamine skeleton is the backbone for many monoamine transporter inhibitors. mdpi.com The bioisosteric replacement of the phenyl ring with thiophene has been successfully applied to create potent dopamine uptake inhibitors. psu.edunih.gov Given this precedent, this compound is a logical candidate for investigation as a potential modulator of dopamine, serotonin, or norepinephrine (B1679862) transporters.

Table 2: Pharmacological Activity of Structurally Related Compounds

Compound/ClassKey Structural FeaturesPrimary Pharmacological Activity
SufentanilThiophen-2-ylethyl on a 4-anilinopiperidine corePotent mu-opioid receptor agonist wikipedia.org
BTCP (N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine)Benzothiophene ring with a cyclic amineSelective dopamine reuptake inhibitor psu.edu
2-PhenylethylaminesPhenylethylamine coreLigands for adenosine, 5-HT, and opioid receptors mdpi.com
Fentanyl AnalogsN-phenethylpiperidine coreMu-opioid receptor agonists nih.gov

Overview of Research Objectives and Scope for this compound Studies

Research into novel compounds like this compound typically follows a structured, multi-stage approach to fully characterize their chemical and biological properties. nih.govresearchgate.net

Synthesis and Structural Elucidation: The primary objective is to establish and optimize a synthetic route to produce the target compound and a library of related analogs for SAR studies. Full characterization using modern analytical techniques (e.g., NMR, mass spectrometry) is essential to confirm the structure and purity of the synthesized molecules. researchgate.net

Pharmacological Profiling: A crucial goal is to conduct comprehensive in vitro screening to determine the compound's biological activity. frontiersin.org Based on the structural rationale, initial assays would likely focus on binding and functional activity at a panel of CNS receptors, particularly opioid, dopamine, and serotonin receptor subtypes and transporters. frontiersin.orgnih.gov

Structure-Activity Relationship (SAR) Elucidation: A systematic investigation into how structural modifications affect biological activity is a key objective. eurekaselect.com This involves synthesizing and testing analogs where the thiophene ring, cyclopentyl group, and ethyl linker are altered. The goal is to identify the structural determinants for potency, selectivity, and functional activity (e.g., agonist vs. antagonist). nih.gov

Preclinical Evaluation: For compounds that exhibit promising potency and selectivity in vitro, the scope of research would expand to include preclinical assessments. This phase involves evaluating the compound's ADME properties and its efficacy in relevant animal models to establish a preliminary therapeutic potential. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

N-(2-thiophen-2-ylethyl)cyclopentanamine

InChI

InChI=1S/C11H17NS/c1-2-5-10(4-1)12-8-7-11-6-3-9-13-11/h3,6,9-10,12H,1-2,4-5,7-8H2

InChI Key

JZXCHEGAQZRKGP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCCC2=CC=CS2

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization Techniques for N 2 Thiophen 2 Yl Ethyl Cyclopentanamine and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete carbon framework and the relative positions of hydrogen atoms.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, number, and connectivity of protons in a molecule. The predicted ¹H NMR spectrum of N-[2-(Thiophen-2-YL)ethyl]cyclopentanamine in a deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the thiophene (B33073), ethyl, and cyclopentyl moieties.

The three protons on the thiophene ring are expected to appear in the aromatic region (typically δ 6.8-7.2 ppm). The proton at position 5 (H-5) typically appears as a doublet of doublets, coupling to both H-3 and H-4. The proton at position 3 (H-3) also appears as a doublet of doublets, while the proton at position 4 (H-4) presents as a triplet or doublet of doublets.

The ethyl bridge protons resonate as two distinct triplets. The methylene group adjacent to the thiophene ring (α-CH₂) is expected around δ 3.05 ppm, while the methylene group attached to the nitrogen (β-CH₂) would be slightly upfield, around δ 2.90 ppm, due to the influence of the adjacent nitrogen atom.

The cyclopentyl group protons show more complex signals. The single proton on the carbon directly attached to the nitrogen (N-CH) is the most deshielded of this group, appearing as a multiplet around δ 3.15 ppm. The remaining eight protons on the cyclopentyl ring are chemically similar and would produce overlapping multiplets in the aliphatic region, typically between δ 1.40 and δ 1.95 ppm. A broad singlet corresponding to the N-H proton may also be observed, with a chemical shift that can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Thiophene H-5 7.15 dd J = 5.1, 1.2
Thiophene H-3 6.95 dd J = 3.5, 1.2
Thiophene H-4 6.90 dd J = 5.1, 3.5
α-CH₂ (ethyl) 3.05 t J = 6.8
β-CH₂ (ethyl) 2.90 t J = 6.8
N-CH (cyclopentyl) 3.15 m -
4 x CH₂ (cyclopentyl) 1.40 - 1.95 m -

Carbon-13 (¹³C) NMR spectroscopy is crucial for defining the carbon backbone of a molecule. Each unique carbon atom produces a distinct signal, allowing for a complete carbon count and insight into their chemical environment.

For this compound, a total of 11 distinct signals are expected in the ¹³C NMR spectrum. The thiophene ring carbons resonate in the downfield region. The quaternary carbon C-2, to which the ethyl group is attached, is the most deshielded of this group, predicted to appear around δ 142.5 ppm. The other three thiophene carbons (C-3, C-4, and C-5) are expected in the range of δ 123-127 ppm.

The ethyl bridge carbons are predicted at approximately δ 49.5 ppm (β-C, adjacent to nitrogen) and δ 30.0 ppm (α-C, adjacent to the thiophene ring). Within the cyclopentyl group, the carbon atom bonded to the nitrogen (N-C) is the most deshielded, with a predicted shift of around δ 59.0 ppm. The adjacent two carbons (C-2'/C-5') would appear around δ 33.5 ppm, while the remaining two carbons (C-3'/C-4') are expected at approximately δ 24.0 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Thiophene C-2 142.5
Thiophene C-5 127.0
Thiophene C-3 125.0
Thiophene C-4 123.5
β-C (ethyl) 49.5
α-C (ethyl) 30.0
N-C (cyclopentyl, C-1') 59.0
Cyclopentyl C-2'/C-5' 33.5

2D NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the thiophene ring (H-3 with H-4, and H-4 with H-5). It would also confirm the connectivity of the ethyl bridge by showing a cross-peak between the α-CH₂ and β-CH₂ protons. Within the cyclopentyl ring, multiple correlations between the N-CH proton and the adjacent methylene protons, as well as among the other ring protons, would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It is used to definitively assign the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at δ 3.15 ppm would correlate with the carbon signal at δ 59.0 ppm, confirming the assignment of the N-CH group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key correlations would include:

The α-CH₂ protons (δ ~3.05 ppm) showing a correlation to the thiophene C-2 (δ ~142.5 ppm) and C-3 (δ ~125.0 ppm).

The β-CH₂ protons (δ ~2.90 ppm) showing a correlation to the cyclopentyl N-C (δ ~59.0 ppm).

The N-CH proton (δ ~3.15 ppm) correlating to the ethyl β-C (δ ~49.5 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space proximity of protons. For a flexible molecule like this, NOESY can help ascertain preferred conformations by showing correlations between protons that are close in space, even if they are not directly connected through bonds.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the compound. The molecular formula for this compound is C₁₁H₁₇NS. The calculated exact mass for the neutral molecule is 195.1082. rsc.org In typical analysis using electrospray ionization (ESI), the compound would be observed as the protonated molecular ion, [M+H]⁺. The calculated exact mass for this ion (C₁₁H₁₈NS⁺) is 196.1154, and an experimental value would be expected to be within a few parts per million (ppm) of this theoretical value. rsc.orgcell.com

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an excellent method for assessing the purity of volatile compounds and identifying any impurities.

Upon electron ionization (EI) in the mass spectrometer, this compound undergoes predictable fragmentation. The molecular ion peak (M⁺) at m/z 195 would be observed. The fragmentation of aliphatic amines is often dominated by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

Key fragmentation pathways would include:

Cleavage beta to the thiophene ring: This is a very common fragmentation for this type of structure, leading to the formation of a stable thienylmethylium ion at m/z 97 . This is often the base peak in the spectrum.

Alpha-cleavage with loss of a cyclopentyl radical: This pathway results in the formation of an ion at m/z 110 .

Alpha-cleavage with loss of the thiophen-2-ylethyl radical: This leads to the formation of the cyclopentyliminium ion at m/z 84 .

These characteristic fragment ions provide a definitive fingerprint for the identification of the compound.

Table 3: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

m/z Proposed Fragment Ion Fragmentation Pathway
195 [C₁₁H₁₇NS]⁺ Molecular Ion (M⁺)
110 [C₆H₈NS]⁺ α-cleavage, loss of •C₅H₉ (cyclopentyl radical)
97 [C₅H₅S]⁺ β-cleavage, formation of thienylmethylium ion

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis and Purity

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the analysis of pharmaceutical compounds, including this compound and its analogs. This powerful hyphenated method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of sensitivity and selectivity for both qualitative and quantitative analysis. kuleuven.be It is a primary tool for determining the purity of synthesized compounds and for identifying and quantifying impurities and degradation products that may arise during synthesis or storage. kuleuven.be

In the analysis of thiophene derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed. nih.gov A typical setup would involve a C8 or C18 stationary phase column. The mobile phase often consists of a binary solvent system, such as a mixture of water and acetonitrile or methanol, with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape and ionization efficiency. nih.govwindows.net A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to effectively separate compounds with a range of polarities. nih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for compounds of this nature, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺, allowing for straightforward determination of the molecular weight. kuleuven.be For this compound (C₁₁H₁₇NS), the expected exact mass would be analyzed to confirm the compound's identity.

The purity of a sample is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks in the chromatogram. Modern LC-MS systems can achieve high sensitivity, enabling the detection and quantification of trace-level impurities. thermofisher.com For complex mixtures, such as reaction monitoring or analysis of biological samples, tandem mass spectrometry (LC-MS/MS) can be utilized. This technique provides enhanced selectivity and structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which is crucial for the unambiguous identification of components in the mixture. qub.ac.uk

Table 1: Illustrative LC-MS Parameters for Analysis of Thiophene Derivatives

Parameter Typical Condition Purpose
LC System UHPLC/HPLC High-resolution separation of mixture components.
Column Reversed-phase C8 or C18 Separation based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in Water Aqueous component of the mobile phase.
Mobile Phase B Acetonitrile or Methanol Organic component for elution.
Elution Gradient To separate compounds with varying polarities.
Flow Rate 0.2 - 1.0 mL/min Optimized for column dimensions and particle size.
Ionization Source ESI (Positive Mode) Generates protonated molecular ions [M+H]⁺.
Mass Analyzer Quadrupole, Time-of-Flight (TOF), Orbitrap Mass-to-charge ratio analysis and detection.

| Detection Mode | Full Scan, MRM (for MS/MS) | Compound identification and quantification. |

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It relies on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule. For this compound, IR spectroscopy can confirm the presence of the key structural motifs: the thiophene ring, the secondary amine, and the cyclopentyl aliphatic group.

The IR spectrum of this compound would exhibit several characteristic absorption bands. The thiophene ring gives rise to distinct vibrations. The C-H stretching of the aromatic ring typically appears at wavenumbers just above 3000 cm⁻¹, often around 3100 cm⁻¹. nii.ac.jp The C=C stretching vibrations within the thiophene ring are expected in the 1500-1400 cm⁻¹ region. Additionally, C-H out-of-plane bending vibrations are characteristic of the substitution pattern on the thiophene ring and appear in the 900-650 cm⁻¹ range. nii.ac.jp

The aliphatic cyclopentyl group and the ethyl bridge will show C(sp³)-H stretching absorptions in the 2960-2850 cm⁻¹ range. wpmucdn.com The CH₂ bending (scissoring) vibration is typically observed around 1470-1450 cm⁻¹. wpmucdn.com

A crucial functional group for identification is the secondary amine (N-H). The N-H stretching vibration for secondary amines appears as a single, typically weak to medium band in the 3500-3300 cm⁻¹ region. The N-H bending vibration can be observed around 1650-1550 cm⁻¹. The C-N stretching vibration of the amine is expected in the 1250-1020 cm⁻¹ range.

By analyzing the presence and position of these key absorption bands, the chemical structure of this compound can be effectively confirmed.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Secondary Amine N-H Stretch 3500 - 3300 Weak to Medium
Thiophene Ring Aromatic C-H Stretch ~3100 Medium
Cyclopentyl/Ethyl Aliphatic C-H Stretch 2960 - 2850 Strong
Secondary Amine N-H Bend 1650 - 1550 Variable
Thiophene Ring C=C Ring Stretch 1500 - 1400 Medium
Cyclopentyl/Ethyl CH₂ Bend 1470 - 1450 Medium
Amine C-N Stretch 1250 - 1020 Medium

X-ray Crystallography for Solid-State Molecular Structure Determination and Conformation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, thereby establishing the exact conformation of the molecule in the solid state. For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its chemical structure and reveal its preferred solid-state conformation and intermolecular interactions.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

For this compound, the analysis would confirm the connectivity of the thiophene, ethyl, and cyclopentanamine moieties. It would precisely measure the bond lengths and angles of the thiophene ring, which is an aromatic system, and compare them to known values for other thiophene derivatives. nih.govresearchgate.net The conformation of the flexible ethyl linker and the cyclopentane (B165970) ring (which typically adopts an envelope or twist conformation) would be established.

Furthermore, X-ray crystallography elucidates the packing of molecules within the crystal lattice. This reveals intermolecular interactions, such as hydrogen bonding, which could occur between the N-H group of the amine and the sulfur atom of the thiophene ring of a neighboring molecule, or other potential weak C-H···π interactions. researchgate.net Such interactions are crucial in understanding the physical properties of the solid material. While the crystal structure of the title compound is not publicly available, analysis of related thiophene structures shows the prevalence of such stabilizing intermolecular forces in the solid state. researchgate.netresearchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization of Enantiomers

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the characterization of chiral molecules. scribd.com While this compound is itself an achiral molecule, these techniques are critically important for the analysis of its chiral analogs. Chirality could be introduced into this molecular scaffold, for example, by substitution on the cyclopentyl ring or the ethyl bridge, creating one or more stereocenters.

Circular Dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption (ΔA) against wavelength. The resulting spectrum is unique to a specific enantiomer; its mirror-image molecule (the other enantiomer) will produce an exactly inverted CD spectrum. mdpi.com This makes CD an excellent tool for distinguishing between enantiomers and for determining the enantiomeric excess (ee) or optical purity of a sample. For chiral thiophene-based polymers and monomers, CD spectroscopy has been used to confirm the absolute configuration of resolved enantiomers. mdpi.com

Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This phenomenon, known as optical rotation, is also a characteristic property of chiral substances.

For a chiral analog of this compound, these techniques would be applied as follows:

Confirmation of Chirality: A non-zero CD or ORD spectrum would confirm that a sample is chiral and optically active.

Determination of Absolute Configuration: By comparing the experimentally measured CD spectrum to spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of a stereocenter can often be assigned. mdpi.com

Analysis of Conformational Changes: CD spectroscopy is highly sensitive to the conformation of molecules. It can be used to study conformational changes induced by factors such as solvent or temperature. researchgate.net

Quantifying Binding Events: Changes in the CD spectrum upon interaction with another molecule can be used to study and quantify binding events, for instance, with a protein or another chiral molecule. rsc.org

Therefore, while not applicable to the parent achiral compound, chiroptical spectroscopy is a vital part of the analytical toolkit for characterizing and understanding the stereochemical properties of any of its chiral derivatives.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Acetonitrile
Formic Acid
Methanol

Upon conducting a comprehensive search for scientific literature, it has been determined that there is no available research data specifically focused on the computational chemistry and molecular modeling of the compound This compound .

Detailed investigations for scholarly articles, papers, and datasets pertaining to the application of Density Functional Theory (DFT), Molecular Orbital Analysis (HOMO-LUMO), Molecular Dynamics (MD) simulations, Virtual Screening, or Quantitative Structure-Activity Relationship (QSAR) modeling for this specific molecule have yielded no results.

The user's request for a thorough and scientifically accurate article structured around a detailed outline of these computational methods cannot be fulfilled. Generating content for the specified sections and subsections, including data tables and detailed research findings, would require fabricating information, which is contrary to the principles of scientific accuracy.

Therefore, due to the absence of published research on the computational and molecular modeling studies of this compound, it is not possible to provide the requested article.

Preclinical Pharmacological and Mechanistic Investigations of N 2 Thiophen 2 Yl Ethyl Cyclopentanamine

In Vitro Receptor Binding and Functional Assays

No publicly available data exists for the in vitro receptor binding and functional assays of N-[2-(Thiophen-2-YL)ethyl]cyclopentanamine.

Ligand-Target Interaction Profiling (e.g., Opioid Receptors, Alpha-2 Adrenergic Receptors, I2 Imidazoline Receptors, α7 and α9α10 Nicotinic Acetylcholine Receptors, Voltage-Gated N-Type Calcium Channels)

There are no available studies detailing the binding affinity or functional activity of this compound at these or any other specific receptor targets.

Evaluation of Modulatory Activity on Cellular Signaling Pathways

There is no documented research on the modulatory effects of this compound on any cellular signaling pathways.

Cellular Mechanism of Action Studies

Information regarding the cellular mechanism of action for this compound is not available in the current body of scientific literature.

Elucidation of Signal Transduction Pathways Activated or Inhibited by the Compound

There are no studies that elucidate the specific signal transduction pathways that may be activated or inhibited by this compound.

Target Engagement Assays within Cellular Contexts

No target engagement assays for this compound within a cellular context have been reported.

While direct research on this compound is absent, the broader class of thiophene-containing compounds has been a subject of extensive research in medicinal chemistry. Thiophene (B33073) derivatives are recognized as "privileged structures" and are integral components of numerous FDA-approved drugs. nih.gov This class of compounds has demonstrated a wide array of biological activities, including but not limited to, anti-inflammatory, antimicrobial, anticonvulsant, anticancer, and antioxidant effects. nih.govnih.govimpactfactor.org The diverse pharmacological profiles of thiophene derivatives stem from their ability to interact with a variety of biological targets, a property attributed to the bioisosteric relationship of the thiophene ring with the phenyl ring. nih.gov However, it is crucial to reiterate that these general properties of the thiophene class cannot be specifically attributed to this compound without direct experimental evidence.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The exploration of the structure-activity relationships (SAR) of this compound and its analogs is crucial for understanding the molecular features that govern their biological activities. These studies help in identifying the key structural components responsible for target interaction and efficacy, thereby guiding the design of more potent and selective compounds.

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this compound and its analogs, the core structure can be deconstructed into three key pharmacophoric elements: the thiophene ring, the ethyl linker, and the cycloalkylamine moiety.

The thiophene ring is a common scaffold in medicinal chemistry, known for its bioisosteric relationship with the phenyl group and its ability to engage in various intermolecular interactions, including hydrogen bonding and π-π stacking. nih.gov In many thiophene-containing compounds, this aromatic heterocycle is crucial for anchoring the molecule within the binding site of a biological target. nih.gov The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, a feature that can be critical for receptor binding.

The ethylamine (B1201723) linker provides a flexible bridge between the aromatic thiophene ring and the cyclic amine. The length and conformational flexibility of this linker are often critical determinants of biological activity, as they dictate the spatial orientation of the terminal amine group relative to the aromatic ring. This precise positioning is often necessary for optimal interaction with the target protein. Studies on related phenethylamine (B48288) and tryptamine (B22526) derivatives have shown that modifications to this linker can significantly impact affinity for receptors like the 5-hydroxytryptamine type 2A (5-HT2A) receptor. biomolther.org

The cyclopentanamine moiety introduces a lipophilic and sterically defined component to the molecule. The nitrogen atom within this group is typically protonated at physiological pH, allowing it to form ionic interactions or hydrogen bonds with acidic residues in a binding pocket. The size and conformation of the cycloalkyl ring can influence the binding affinity and selectivity by affecting how the molecule fits into the target site.

SAR studies on analogs of this compound have provided insights into the structural features that determine their potency and selectivity. These studies typically involve systematic modifications of the core structure and evaluation of the resulting changes in biological activity.

Modifications of the Thiophene Ring: Substitutions on the thiophene ring can significantly impact activity. For instance, in a series of N-substituted piperazinylquinolone derivatives, the introduction of a methylthio group at the 5-position of the thiophene ring led to a ciprofloxacin (B1669076) derivative with significantly improved potency against staphylococci, while maintaining Gram-negative coverage. nih.gov This suggests that the electronic and steric properties of substituents on the thiophene ring can modulate the interaction with the target, in this case, likely bacterial enzymes.

Modifications of the Amine Moiety: The nature of the amine group is a critical determinant of activity. Replacing the cyclopentyl group with larger or more complex cyclic systems can alter both potency and selectivity. For example, incorporation of the N-(2-(thiophen-2-yl)ethyl) moiety into an azepane ring, along with other modifications, resulted in a compound, N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide, with potent antinociceptive properties mediated through opioid receptors. nih.gov In another example, attaching the N-[2-(thiophen-3-yl)ethyl] group to a piperazine (B1678402) ring in quinolone antibacterials was found to be a promising modification for enhancing antibacterial activity, particularly against Gram-positive organisms. nih.gov

The table below summarizes the structural modifications and their effects on the biological activity of selected N-[2-(thiophen-2-yl)ethyl]amine analogs.

Compound Structural Modification Observed Effect on Activity Reference
N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] ciprofloxacin derivativeAddition of a methylthio group at the 5-position of the thiophene ring and modification of the ethylamine linker.Significant improvement in potency against staphylococci. nih.gov
N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamideReplacement of cyclopentanamine with a more complex N-phenyl-N-(azepan-4-yl)propionamide moiety.Potent antinociceptive activity mediated by opioid receptors. nih.gov
N-[2-(thiophen-3-yl)ethyl] piperazinyl quinolone derivativesIsomeric change from thiophen-2-yl to thiophen-3-yl and replacement of cyclopentanamine with a piperazinyl quinolone scaffold.Promising antibacterial activity, especially against Gram-positive bacteria. nih.gov

In Vitro Preclinical Efficacy Studies (e.g., Antinociceptive Activity in Isolated Tissue or Cellular Models, Antimicrobial Activity in Cell Lines)

The preclinical efficacy of this compound analogs has been evaluated in various in vitro models, primarily focusing on their antimicrobial and antinociceptive potential.

Antimicrobial Activity:

Several studies have demonstrated the antibacterial effects of thiophene derivatives incorporating the N-(2-thiophenylethyl) moiety. For instance, a series of N-[2-(thiophen-3-yl)ethyl] piperazinyl quinolones were synthesized and evaluated for their in vitro antibacterial activity. nih.gov Ciprofloxacin analogues within this series, particularly those containing N-[2-(thiophen-3-yl)-2-hydroxyiminoethyl] or N-[2-(thiophen-3-yl)-2-methoxyiminoethyl] residues, exhibited high inhibitory activity against a panel of Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Their activity was found to be comparable or superior to the reference drugs norfloxacin (B1679917) and ciprofloxacin. nih.gov

Similarly, N-substituted piperazinylquinolone derivatives containing an N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] residue showed enhanced potency against Staphylococcus aureus and Staphylococcus epidermidis compared to the parent piperazinylquinolones. nih.gov

The following table presents the in vitro antibacterial activity of selected thiophene derivatives.

Compound Bacterial Strain MIC (μg/mL) Reference
Ciprofloxacin analogue with N-[2-(thiophen-3-yl)-2-hydroxyiminoethyl] moietyStaphylococcus aureus ATCC 259230.12 nih.gov
Staphylococcus aureus (methicillin-resistant)0.25 nih.gov
Staphylococcus epidermidis ATCC 122280.25 nih.gov
Bacillus subtilis ATCC 66330.06 nih.gov
Ciprofloxacin analogue with N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] residueStaphylococcus aureus0.25 nih.gov
Staphylococcus epidermidis0.25 nih.gov

Antinociceptive Activity:

The antinociceptive potential of this compound analogs has also been investigated. A notable example is N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide, which demonstrated potent, dose-dependent antinociceptive effects in mouse tail-flick and hot-plate tests. nih.gov The antinociceptive action of this compound was found to be mediated through opioid receptors, as its effects were blocked by the opioid antagonist naloxone. nih.gov This finding suggests that the N-(2-(thiophen-2-yl)ethyl) scaffold can be incorporated into molecules targeting the opioid system to produce potent analgesia.

Preclinical Metabolic Fate and Pharmacokinetic Research on N 2 Thiophen 2 Yl Ethyl Cyclopentanamine

Analytical Method Development and Validation for N 2 Thiophen 2 Yl Ethyl Cyclopentanamine

Development of High-Performance Liquid Chromatography (HPLC) Methods with UV and Mass Spectrometric Detection for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of N-[2-(Thiophen-2-YL)ethyl]cyclopentanamine due to its high resolution and sensitivity. Methods coupled with both Ultraviolet (UV) and Mass Spectrometric (MS) detection have been developed to provide comprehensive analysis.

The UV detection method is predicated on the chromophoric nature of the thiophene (B33073) ring, which allows for straightforward quantification. The development of this method involved optimizing several parameters to achieve a sharp, symmetrical peak with a reasonable retention time, ensuring separation from potential impurities.

For enhanced specificity and sensitivity, an HPLC method coupled with a mass spectrometer (LC-MS) was also developed. This allows for the confirmation of the compound's identity based on its mass-to-charge ratio (m/z) and provides a powerful tool for identifying unknown impurities by analyzing their mass fragmentation patterns.

Table 1: Optimized HPLC-UV Chromatographic Conditions

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection Wavelength 235 nm

| Retention Time | Approximately 4.5 minutes |

Table 2: HPLC-MS Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Quadrupole
Scan Range m/z 50-500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C

| Desolvation Temperature | 350°C |

Gas Chromatography (GC) Methods for the Analysis of Volatile Impurities or Derivatized Compounds

Gas Chromatography (GC) is an essential technique for identifying and quantifying volatile impurities that may be present in the this compound substance, such as residual solvents from the synthesis process. Due to the low volatility of the target compound itself, derivatization may be employed to convert it into a more volatile species suitable for GC analysis.

The primary application of GC in this context is for the detection of residual solvents like hexane, ethyl acetate, and dichloromethane, which are commonly used in organic synthesis. A headspace GC method with Flame Ionization Detection (FID) is typically employed for this purpose, offering high sensitivity for volatile organic compounds.

Table 3: GC-FID Conditions for Residual Solvent Analysis

Parameter Condition
Column DB-624, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium
Flow Rate 2.0 mL/min
Injector Temperature 200°C
Detector Temperature 250°C
Oven Program Initial 40°C for 5 min, ramp to 220°C at 10°C/min, hold for 5 min
Headspace Vial Temperature 80°C

| Headspace Incubation Time | 15 minutes |

Spectrophotometric Assays for Concentration Determination in Solution

UV-Visible spectrophotometry provides a simple, rapid, and cost-effective method for determining the concentration of this compound in solution. This method is particularly useful for routine in-process controls and for the quantification of the compound in dissolution studies. The thiophene moiety of the molecule exhibits a characteristic UV absorbance maximum that can be used for quantification by applying the Beer-Lambert law. A standard calibration curve is generated by measuring the absorbance of a series of solutions of known concentrations.

Table 4: Spectrophotometric Assay Parameters

Parameter Value
Solvent Methanol
Wavelength of Maximum Absorbance (λmax) 235 nm
Linearity Range 1 - 20 µg/mL
Correlation Coefficient (R²) > 0.999

| Molar Absorptivity (ε) | Calculated from the slope of the calibration curve |

Rigorous Validation of Analytical Methods (e.g., Specificity, Accuracy, Precision, Linearity, Range, Detection Limits, Quantification Limits, Robustness)

All developed analytical methods underwent rigorous validation in accordance with established guidelines to ensure their reliability and suitability for their intended purpose.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present was demonstrated. For HPLC, this was confirmed by the absence of interfering peaks at the retention time of the main compound in placebo and degraded samples.

Accuracy: The accuracy was determined by spike recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery is expected to be within 98-102%.

Precision: The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for replicate measurements should be less than 2%.

Linearity and Range: The linearity of the method was established by analyzing a series of dilutions of the standard solution over a specified concentration range. The correlation coefficient (R²) should be greater than 0.999.

Detection Limit (LOD) and Quantification Limit (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Robustness: The robustness of the HPLC method was assessed by making small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature, and observing the effect on the results.

Table 5: Summary of HPLC-UV Method Validation Parameters

Parameter Result Acceptance Criteria
Specificity No interference observed No interfering peaks
Accuracy (% Recovery) 99.2% - 101.5% 98.0% - 102.0%
Precision (RSD%) Repeatability: 0.8%Intermediate: 1.2% ≤ 2.0%
Linearity (R²) 0.9995 ≥ 0.999
Range (µg/mL) 1 - 100 Defined and linear
LOD (µg/mL) 0.05 Reportable
LOQ (µg/mL) 0.15 Reportable

| Robustness | Passed | No significant impact on results |

Future Research Directions and Translational Perspectives for N 2 Thiophen 2 Yl Ethyl Cyclopentanamine

Design and Synthesis of Next-Generation Analogs with Enhanced Potency, Selectivity, and Desired Pharmacokinetic Profiles

The development of novel therapeutic agents often begins with the synthesis and evaluation of structural analogs to optimize a lead compound's properties. For N-[2-(Thiophen-2-YL)ethyl]cyclopentanamine, future research would logically focus on systematic modifications of its core structure. The thiophene (B33073) ring, a common scaffold in medicinal chemistry, offers multiple positions for substitution to modulate activity. mdpi.com Similarly, the cyclopentanamine and ethyl linker can be altered to enhance target engagement and pharmacokinetic profiles.

For instance, research on other thiophene-containing compounds has demonstrated that the addition of various functional groups can significantly impact biological activity, such as fungicidal properties or interactions with specific receptors. mdpi.com One study detailed the synthesis of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide, a potent antinociceptive agent, highlighting how modifications to the amine-containing ring and the substituent on the nitrogen atom can lead to significant pharmacological effects. nih.gov

Future synthetic campaigns could explore:

Substitution on the thiophene ring: Introducing electron-withdrawing or electron-donating groups to probe the electronic requirements for biological activity.

Modification of the cyclopentyl group: Altering ring size (e.g., to cyclohexyl) or introducing substituents to improve binding affinity and selectivity.

Varying the ethyl linker: Changing the length or rigidity of the linker to optimize the spatial orientation of the thiophene and cyclopentanamine moieties.

These synthetic efforts would aim to generate a library of analogs for screening, with the goal of identifying compounds with superior potency, selectivity for a specific biological target, and favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies

To elucidate the mechanism of action of this compound and its future analogs, the integration of advanced "omics" technologies will be indispensable. Proteomics and metabolomics can provide an unbiased, system-wide view of the molecular changes induced by a compound in biological systems.

Proteomics can identify the protein targets with which the compound interacts directly or indirectly. This can be achieved through techniques such as thermal proteome profiling or chemical proteomics. Furthermore, comparative proteomic analysis of treated versus untreated cells or tissues can reveal changes in protein expression that point towards the cellular pathways modulated by the compound. nih.gov

Metabolomics can identify changes in the levels of endogenous metabolites following compound treatment. nih.gov This can provide insights into the metabolic pathways affected and help to identify potential biomarkers of drug efficacy or toxicity. For example, a study on arecoline (B194364) utilized metabolomics and proteomics to understand its hepatotoxicity by identifying alterations in fatty acid and amino acid metabolism. nih.gov Such approaches could be invaluable in characterizing the biological effects of this compound.

The data generated from these omics studies would be crucial for:

Identifying the primary molecular targets.

Understanding the downstream signaling pathways affected.

Identifying potential biomarkers for monitoring drug response.

Application of Advanced Computational Approaches for Structure-Based Drug Design and De Novo Design

Computational chemistry and molecular modeling are now integral to the drug discovery process. For this compound, these approaches can be applied to accelerate the design of next-generation analogs and to understand its interactions with potential biological targets.

Structure-Based Drug Design (SBDD): Once a primary biological target is identified and its three-dimensional structure is known (either through X-ray crystallography, NMR spectroscopy, or homology modeling), SBDD can be employed. This involves docking the compound into the active site of the target protein to predict its binding mode and affinity. This information can then be used to guide the design of new analogs with improved interactions. A study on novel 4-(Thiophen-2-yl)butanamides as TRPV1 agonists successfully used in silico-guided rational drug design to improve ligand binding properties. nih.gov

De Novo Design: In cases where a lead compound has desirable activity but its target is unknown, or if novel scaffolds are sought, de novo design algorithms can be used. These programs can generate novel molecular structures that are predicted to bind to a specific target or to have desired physicochemical properties.

The application of these computational tools would facilitate:

Prioritization of synthetic targets.

Prediction of binding affinities and selectivities.

In silico screening of virtual compound libraries.

Optimization of ADME properties.

Exploration of Novel Therapeutic Applications Based on Comprehensive Preclinical Findings

The ultimate goal of this research pipeline is to translate promising preclinical findings into novel therapeutic applications. The broad range of biological activities reported for thiophene-containing compounds suggests that this compound and its analogs could be explored for various indications. Thiophene derivatives have shown potential as anti-inflammatory, analgesic, and antifungal agents. mdpi.commdpi.comnih.gov

A comprehensive preclinical evaluation would involve:

In vitro assays: Screening the compound and its analogs against a panel of cell lines and biological targets to identify potential therapeutic areas.

In vivo disease models: Testing the most promising compounds in relevant animal models of disease to assess their efficacy. For example, the antinociceptive properties of a thiophene-containing compound were evaluated in mouse tail-flick and hot-plate tests. nih.gov

The data from these preclinical studies would be essential for establishing a proof-of-concept for a particular therapeutic indication and for guiding the future clinical development of the most promising lead candidate.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[2-(Thiophen-2-YL)ethyl]cyclopentanamine, and how can purity be validated?

  • Answer : A multi-step approach is typically employed:

Amine alkylation : React cyclopentanamine with 2-(thiophen-2-yl)ethyl bromide in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ to facilitate nucleophilic substitution.

Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol.

Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy. Compare melting points and Rf values with literature data if available .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Answer :

  • ¹H/¹³C NMR : Assign peaks for thiophene protons (δ 6.8–7.5 ppm) and cyclopentane methylene groups (δ 1.5–2.5 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups.
  • IR spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹).
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of cyclopentyl group).
  • X-ray crystallography (if crystalline): Resolve bond lengths/angles (e.g., C-S bond ≈ 1.71 Å) and confirm stereochemistry .

Q. How can density functional theory (DFT) predict this compound’s electronic properties?

  • Answer : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate:

  • HOMO-LUMO gaps : Assess reactivity (thiophene’s electron-rich nature lowers LUMO).
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., sulfur atoms as electron donors).
  • Validate results against experimental UV-Vis spectra (e.g., λmax ~250 nm for thiophene π→π* transitions) .

Advanced Research Questions

Q. How does the compound’s crystal packing influence its ligand behavior in coordination chemistry?

  • Answer : X-ray studies of analogous thiophene-ethylamine derivatives reveal:

  • Non-covalent interactions : π-π stacking between thiophene rings (3.5–4.0 Å spacing) and C-H⋯S hydrogen bonds stabilize crystal lattices.
  • Ligand flexibility : The ethyl spacer allows conformational adaptability, enabling bidentate coordination (via amine and thiophene sulfur) to transition metals (e.g., Cu²⁺, Ni²⁺).
  • Weak donor capacity : Thiophene sulfur’s low Lewis basicity limits metal binding, favoring amine as the primary donor site .

Q. What contradictions exist between computational predictions and experimental data for this compound’s thermodynamic stability?

  • Answer : Discrepancies arise in:

  • Solvation energies : DFT (COSMO model) may underestimate entropy changes due to solvent ordering effects.
  • Thermal stability : Experimental TGA shows decomposition at 220°C, while DFT predicts bond dissociation energies (e.g., C-N cleavage) at 180–200°C. Calibrate calculations using dispersion-corrected functionals (e.g., B97-D3) .

Q. How can metabolic pathways of structurally similar compounds inform toxicity studies?

  • Answer : Analogues like sufentanil (N-[2-(thiophen-2-yl)ethyl]piperidine derivatives) undergo CYP3A4-mediated N-dealkylation, producing inactive metabolites. Key considerations:

  • In vitro assays : Use human liver microsomes to identify primary metabolites (LC-MS/MS).
  • Species variability : Rat models may overestimate hepatic clearance due to higher CYP3A4 activity.
  • Structure-activity relationships : Electron-withdrawing groups on cyclopentane reduce metabolic liability .

Methodological Guidance

Q. Designing a study to resolve conflicting NMR data for amine protons: What experimental controls are essential?

  • Answer :

  • Variable-temperature NMR : Suppress proton exchange broadening (e.g., at –40°C in CD₂Cl₂).
  • Deuterium exchange : Add D₂O to confirm exchangeable protons (N-H).
  • COSY/TOCSY : Resolve overlapping signals from cyclopentane and ethyl chain protons .

Q. What statistical approaches are recommended for analyzing crystallographic data reproducibility?

  • Answer :

  • R-factor analysis : Ensure Rint < 5% for merged datasets.
  • Hirshfeld surfaces : Quantify intermolecular interactions (e.g., % contribution of S⋯H contacts).
  • Cambridge Structural Database (CSD) : Compare packing motifs with >50 analogous structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.